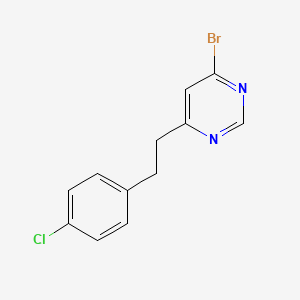
4-Bromo-6-(4-chlorophenethyl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(4-chlorophenethyl)pyrimidine” is a chemical compound with the molecular formula C12H10BrClN2. It is not intended for human or veterinary use and is typically used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3 . The compound also contains bromine and chlorine atoms, which are likely to influence its reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Synthesis and Scalable Preparation
4-Bromo-6-(4-chlorophenethyl)pyrimidine has been a subject of research in the field of organic chemistry, particularly in the development of scalable synthesis methods. For example, an improved and scalable preparation method for a structurally similar compound, 6-bromo-4-chlorothieno[2,3-d]pyrimidine, was developed. This method involves a four-step synthesis starting from cheap bulk chemicals and achieves an overall yield of 49% without requiring chromatography for purification of the product and intermediates, highlighting the practicality and robustness of the synthesis process for bromo-chloro pyrimidine derivatives (Bugge et al., 2014).
Metal-Bearing and Functionalized Pyrimidines
Research on pyrimidines has also extended to the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. A study explored the stable formation of 5-pyrimidyllithium species when flanked by electron-withdrawing substituents such as trifluoromethyl, along with chlorine or bromine. This research contributes to the understanding of functionalized pyrimidines' chemical behavior and their potential applications in further synthetic transformations (Schlosser et al., 2006).
Antibacterial and Antinociceptive Effects
A study on substituted pyrimidines evaluated their antibacterial and antinociceptive effects, demonstrating the biological activity of pyrimidine derivatives. Although this study focuses on amino-pyrimidine derivatives, it underlines the broader interest in pyrimidine compounds for their potential therapeutic applications. The derivatives showed effectiveness against E. coli and demonstrated significant antinociceptive responses, indicating their relevance in medical research (Waheed et al., 2008).
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity . The specific targets can vary widely depending on the exact structure of the derivative. Some pyrimidine derivatives have been found to interact with the Bcr-Abl T315l mutant, a protein associated with certain types of cancer .
Mode of Action
The mode of action of pyrimidine derivatives can also vary. Some derivatives have been found to interact with their targets by substituting for the natural nucleotide base pair in DNA and RNA, thereby interfering with the normal function of these molecules .
Biochemical Pathways
Pyrimidine derivatives in general can affect a wide range of biochemical pathways due to their ability to interact with dna and rna .
Result of Action
Pyrimidine derivatives in general have been found to exhibit anticancer activity .
Propriétés
IUPAC Name |
4-bromo-6-[2-(4-chlorophenyl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c13-12-7-11(15-8-16-12)6-3-9-1-4-10(14)5-2-9/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUUBUVKBAAHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480881.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)
![1-methyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480885.png)
![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)
![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)
![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)
![3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480892.png)
![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)
![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)
![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1480897.png)
![1-methyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480898.png)
![6-cyclopentyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480901.png)
![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)
